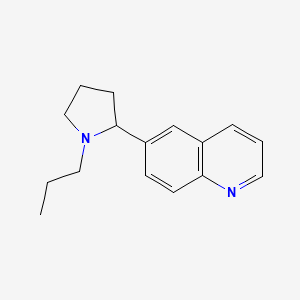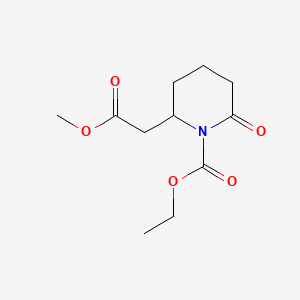
(1-Benzyl-3-ethylazetidin-3-yl)methanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Benzyl-3-ethylazetidin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C12H18ClN2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-3-ethylazetidin-3-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl and Ethyl Groups: The benzyl and ethyl groups are introduced through alkylation reactions using benzyl halides and ethyl halides, respectively.
Formation of the Methanamine Group: The methanamine group is introduced through reductive amination reactions involving suitable amine precursors.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency.
化学反应分析
Types of Reactions
(1-Benzyl-3-ethylazetidin-3-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation Reagents: Common oxidation reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reagents: Common reduction reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: Substitution reactions often involve halides, such as benzyl chloride or ethyl bromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines or other reduced forms.
科学研究应用
(1-Benzyl-3-ethylazetidin-3-yl)methanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1-Benzyl-3-ethylazetidin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(1-Benzyl-3-methylazetidin-3-yl)methanamine dihydrochloride: A similar compound with a methyl group instead of an ethyl group.
(1-Benzylazetidin-3-yl)methanamine dihydrochloride: A similar compound without the ethyl group.
Uniqueness
(1-Benzyl-3-ethylazetidin-3-yl)methanamine hydrochloride is unique due to its specific structural features, including the presence of both benzyl and ethyl groups. These features may confer distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C13H21ClN2 |
|---|---|
分子量 |
240.77 g/mol |
IUPAC 名称 |
(1-benzyl-3-ethylazetidin-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C13H20N2.ClH/c1-2-13(9-14)10-15(11-13)8-12-6-4-3-5-7-12;/h3-7H,2,8-11,14H2,1H3;1H |
InChI 键 |
DMPBUKAFGRVGSG-UHFFFAOYSA-N |
规范 SMILES |
CCC1(CN(C1)CC2=CC=CC=C2)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![1-(2-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11867785.png)




![7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B11867819.png)
